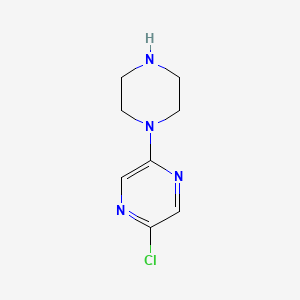

2-Chloro-5-(1-piperazinyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-piperazin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKCMGMSLEDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396884 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-51-2 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperazinyl-Pyrazine Scaffold

An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique physicochemical properties—possessing two nitrogen atoms that offer structural rigidity, hydrogen bond donors/acceptors, and a large polar surface area—frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] When fused with a pyrazine moiety, an electron-deficient aromatic system, the resulting structure becomes a versatile building block for synthesizing a diverse array of pharmacologically active agents.[2][3]

This compound (CAS 84445-51-2) is a prime exemplar of this molecular architecture. It serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of antipsychotics, antidepressants, and selective kinase inhibitors for oncology.[4] The presence of a reactive chlorine atom allows for facile derivatization via nucleophilic aromatic substitution, while the piperazine moiety provides a key interaction point for binding to biological targets, often within the central nervous system.[2][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and critical safety considerations for laboratory professionals.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 84445-51-2 | [4][5] |

| Molecular Formula | C₈H₁₁ClN₄ | [4] |

| Molecular Weight | 198.65 g/mol | [4] |

| Appearance | White crystal or crystalline powder | [6] |

| Storage Temperature | 2-8°C | [4][7] |

| MDL Number | MFCD05182228 | [4] |

Structural Representation

The structure combines an electron-deficient pyrazine ring with a nucleophilic piperazine substituent. The chlorine atom is positioned for displacement reactions, which is key to its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Profile

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The reaction is further facilitated by the chlorine atom, which acts as a good leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: The nucleophile (piperazine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, particularly onto the nitrogen atoms, which stabilizes the intermediate.

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.

The presence of aza nitrogens in the ring significantly enhances the reactivity towards nucleophilic substitution compared to a simple chlorobenzene.[8]

Synthetic Workflow Diagram

Caption: General experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by providing clear steps and rationales.

Materials:

-

2,5-Dichloropyrazine

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, dissolve the starting material in anhydrous DMSO. Add anhydrous piperazine (2.5-3.0 eq).

-

Causality: Using an excess of piperazine favors the desired monosubstituted product over the disubstituted byproduct. DMSO is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the 2,5-dichloropyrazine spot is no longer visible.

-

Work-up: a. Allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing a large volume of cold deionized water. This will precipitate the product. c. Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

-

Causality: The product is significantly more soluble in ethyl acetate than in water, while the excess piperazine and its hydrochloride salt remain in the aqueous phase.

-

-

Purification: a. Combine the organic extracts and wash twice with brine to remove residual DMSO and water. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The this compound moiety is a valuable pharmacophore and a versatile intermediate for creating libraries of bioactive molecules. Its structure allows for easy modification to optimize interactions with biological targets.[4]

-

Central Nervous System (CNS) Agents: The piperazine group is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2] It is known to interact with various receptors in the brain, such as serotonin and dopamine receptors.[9][10] This makes the title compound a key starting material for novel therapeutics targeting neurological disorders.[7]

-

Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors incorporate the piperazine scaffold. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrazine ring can be further functionalized to enhance selectivity and potency. Therefore, this compound is used in the synthesis of potential cancer therapeutics.[4]

-

Antiviral and Antimicrobial Agents: The heterocyclic nature of the pyrazine and piperazine rings has been explored in the development of agents against infectious diseases.[3][7] The structure serves as a template for designing molecules that can interfere with viral or bacterial replication pathways.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.[12]

-

A laboratory coat.

-

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][11] Recommended storage is at 2-8°C.[4]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

-

Chemsrc. Pyrazine,2-chloro-6-(1-piperazinyl)- | CAS#:64022-27-1. [Link]

-

PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992. [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. 2-Chloro-3-(piperazin-1-yl)pyrazine. [Link]

-

CAS Common Chemistry. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. [Link]

-

ChemBK. Pyrazine,2-chloro-5-hydrazinyl- Introduction. [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

SIDIEN. This compound. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 6. chembk.com [chembk.com]

- 7. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine,2-chloro-6-(1-piperazinyl) | CAS#:64022-27-1 | Chemsrc [chemsrc.com]

- 10. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(1-piperazinyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(1-piperazinyl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, combining a pyrazine ring with a piperazine moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its chemical identity, structural features, and key properties relevant to its application in research and drug discovery. The information presented herein is a synthesis of available data and established scientific principles, intended to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and utilization of this compound.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its chemical formula, molecular weight, and unique identifiers.

| Parameter | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, stability, and suitability for specific applications.

Physical State and Appearance

This compound is typically supplied as a solid, with its appearance ranging from off-white to yellow crystals or powder.

Melting and Boiling Points

Solubility

A comprehensive experimental solubility profile for this compound in a range of solvents is not documented in readily accessible sources. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the piperazine moiety, with its two nitrogen atoms, imparts a degree of polarity and the potential for hydrogen bonding, suggesting solubility in polar protic solvents. The parent compound, piperazine, is highly soluble in water and also soluble in alcohols like ethanol and methanol. The pyrazine ring and the chloro-substituent introduce some lipophilic character.

Expected Solubility Profile:

-

High Solubility: Polar protic solvents such as water, methanol, and ethanol.

-

Moderate to Low Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Low to Insoluble: Nonpolar solvents such as hexanes and diethyl ether.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the visual "shake-flask" method.

-

Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the test solvent to each vial in incremental amounts.

-

Equilibration: Vigorously agitate the vials at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the complete dissolution of the solid. The solubility is expressed as the mass of solute per volume of solvent.

Acidity/Basicity (pKa)

The pKa value is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and biological activity. The piperazine moiety in this compound contains two nitrogen atoms that can be protonated. The parent piperazine molecule has two pKa values, typically around 9.8 and 5.7, corresponding to the two protonation steps. The electronic environment of the pyrazine ring and the chloro-substituent will influence the basicity of the piperazine nitrogens in the target molecule.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and accurate method for determining pKa values.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: Titrate the solution with a standardized strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa value can be determined from the midpoint of the buffer regions of the curve.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is essential for quality control. While a complete set of experimental spectra for this compound is not available in the public domain, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The chemical shifts of the pyrazine protons will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. The piperazine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms of the pyrazine ring will resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the piperazine ring.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (198.65 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, C-N, and C-Cl bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Stability and Storage

Based on supplier recommendations, this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture to prevent degradation.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules. The piperazine moiety provides a reactive site for further functionalization, such as N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's biological activity. The chloro-substituent on the pyrazine ring can also participate in nucleophilic substitution reactions.

Caption: Synthetic utility of this compound.

Conclusion

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, reactivity, and its pivotal role as a scaffold in the creation of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Core Compound Identification and Properties

Correctly identifying the molecule is the first step in any scientific endeavor. This section provides the fundamental chemical identifiers and properties for this compound.

Chemical Structure and Identifiers

The compound this compound is a disubstituted pyrazine, featuring a chlorine atom at the 2-position and a piperazine ring attached via a nitrogen atom at the 5-position.

-

IUPAC Name: 2-Chloro-5-(piperazin-1-yl)pyrazine

-

Molecular Formula: C₈H₁₁ClN₄

-

Canonical SMILES: C1CN(CCN1)C2=CN=C(C=N2)Cl

The structural representation clearly shows the electron-deficient pyrazine ring, which is key to its reactivity, and the nucleophilic piperazine moiety.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |

| Storage Conditions | 2-8°C, inert atmosphere | [1] |

| MDL Number | MFCD05182228 | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and efficient method for forming carbon-nitrogen bonds on electron-poor aromatic and heteroaromatic systems.

The SNAr Reaction Pathway

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine-substituted carbon atoms susceptible to attack by nucleophiles. The reaction with piperazine proceeds via the classical addition-elimination SNAr mechanism.

Mechanism Causality:

-

Nucleophilic Attack: The secondary amine of the piperazine ring acts as the nucleophile, attacking the carbon atom bearing a chlorine atom on the pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this attack.[3][4][5]

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted. The negative charge is stabilized by resonance, particularly by the ring nitrogen atoms.

-

Elimination and Aromaticity Restoration: The intermediate then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrazine ring to yield the final product.

The overall workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a typical laboratory-scale synthesis. The steps are designed to be self-validating, with clear endpoints and purification checks.

Materials:

-

2,5-Dichloropyrazine

-

Piperazine

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyrazine (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,5-dichloropyrazine) is consumed (typically 4-8 hours).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and ethyl acetate. Stir vigorously.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its structure contains two key features that make it a valuable scaffold:

-

The Piperazine Moiety: A privileged structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The second nitrogen atom provides a handle for further functionalization.[6]

-

The Chloropyrazine Core: An aromatic system that can participate in π-stacking or hydrogen bonding with biological targets. The chlorine atom can be further displaced in subsequent SNAr reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This scaffold is instrumental in the synthesis of various classes of therapeutic agents.[7] It is particularly prevalent in the development of drugs targeting the central nervous system (CNS) and in oncology.[1]

Caption: Role as a central scaffold in developing diverse therapeutic agents.

Case Study: A Building Block for Kinase Inhibitors

In the field of oncology, many small-molecule kinase inhibitors target the ATP-binding site of protein kinases. The pyrazine ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase. The piperazine moiety often extends out towards the solvent-exposed region, where modifications can be made to improve selectivity and potency. The synthesis of such inhibitors often involves a subsequent cross-coupling reaction to replace the chlorine atom with a larger aryl or heteroaryl group.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the drug discovery pipeline. Its straightforward and high-yielding synthesis via nucleophilic aromatic substitution, combined with its versatile structure featuring both a reactive chlorine atom and a functionalizable piperazine ring, makes it an ideal starting point for creating complex and biologically active molecules. For researchers in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for the rational design of next-generation therapeutics.

References

- BLDpharm. 2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride.

- ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases.

- MySkinRecipes. This compound.

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

- XIDIAN. This compound.

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS − ) and Polysulfides (S n 2 − ). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-Chloro-5-(1-piperazinyl)pyrazine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from process chemistry and purification to formulation and bioavailability. 2-Chloro-5-(1-piperazinyl)pyrazine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. However, a notable scarcity of precise, publicly available quantitative solubility data for this specific molecule presents a challenge for researchers. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles governing its solubility based on its molecular structure, outline a robust experimental protocol for quantitative measurement, and propose a logical strategy for solvent screening. This document is intended to serve as a practical resource for scientists and professionals in chemical research and pharmaceutical development.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a piperazine moiety. The molecular structure is the primary determinant of its physicochemical properties and, consequently, its solubility profile.

Structural Analysis: The molecule possesses distinct regions of varying polarity.

-

The Piperazine Ring: This saturated heterocycle contains two nitrogen atoms. The secondary amine (-NH) is a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. This moiety imparts basicity and a significant degree of polarity to the molecule, suggesting favorable interactions with polar solvents.[2][3]

-

The Chloropyrazine Ring: This aromatic ring is more non-polar (hydrophobic) than the piperazine group. The electronegative chlorine atom and nitrogen atoms introduce some polarity, but the overall character of this fragment is less polar than the piperazine ring.

The interplay between the polar, basic piperazine group and the less polar chloropyrazine core dictates its solubility, making it a classic case where a "like dissolves like" analysis is insightful but requires experimental verification.

Theoretical Principles and Solubility Prediction

The general principle of "like dissolves like" provides a foundational prediction for solubility.[4] Solvents with polarity and hydrogen-bonding capabilities similar to the solute are typically the most effective.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar piperazine ring, making them strong candidates for dissolving this compound. The basic nitrogens of the piperazine ring can also be protonated by acidic solvents or water, which can dramatically increase solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess polarity but lack hydrogen bond-donating capabilities. They are likely to be moderately effective solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capacity. They are expected to be poor solvents for this compound due to the highly polar piperazine group.

Based on this structural analysis, a qualitative solubility prediction can be summarized as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Strong hydrogen bonding with the piperazine moiety. |

| Polar Aprotic | Moderate | Dipole-dipole interactions can solvate the molecule. |

| Non-Polar | Low to Insoluble | Insufficient interaction to overcome the crystal lattice energy. |

Experimental Protocol for Quantitative Solubility Determination

Due to the lack of published data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for measuring saturation solubility.[4] This protocol ensures that thermodynamic equilibrium is achieved between the dissolved and undissolved solid, providing a true measure of solubility at a given temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric analysis setup.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stir plate. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.[4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microscopic particles.

-

Analysis:

-

Gravimetric Method: Weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solid is achieved.

-

HPLC Method: Accurately dilute the filtered solution with a suitable mobile phase into a volumetric flask. Analyze the diluted sample by HPLC-UV against a pre-prepared calibration curve of known concentrations of the compound.

-

-

Calculation:

-

Gravimetric: Solubility (mg/mL) = (Weight of dried solid in mg) / (Volume of solvent in mL, calculated from the weight of the solution and solvent density).

-

HPLC: Calculate the concentration in the diluted sample from the calibration curve and then factor in the dilution to determine the original concentration in the saturated solution.

-

The following diagram illustrates the experimental workflow for the shake-flask method.

A Strategic Approach to Solvent Screening

For drug development professionals, an efficient screening strategy is essential. A tiered approach, starting with solvents most likely to be successful, saves time and resources.

The following diagram outlines a logical decision-making process for solvent selection based on the structural characteristics of this compound.

Conclusion

While direct quantitative solubility data for this compound is not readily found in scientific literature, a thorough understanding of its molecular structure allows for strong qualitative predictions. The presence of a polar, basic piperazine ring suggests high solubility in polar protic solvents. For researchers and drug development professionals requiring precise data, this guide provides a self-validating, step-by-step experimental protocol based on the industry-standard isothermal shake-flask method. By combining theoretical analysis with this robust experimental framework, scientists can effectively navigate the solubility landscape of this compound, enabling streamlined process development, purification, and formulation activities.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 2-CHLORO-3-(PIPERAZINYL)PYRAZINE synthesis.

- PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 2-Chloro-5-methylpyrazine.

- PubChem. (n.d.). Piperazine.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-pyrazine.

- CAS Common Chemistry. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine.

- Chemicalize. (n.d.). Piperazines database - synthesis, physical properties.

- Benchchem. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.

- Solubility of Things. (n.d.). Piperazine.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed. (n.d.). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.

- Benchchem. (n.d.). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.

Sources

Spectroscopic Blueprint of 2-Chloro-5-(1-piperazinyl)pyrazine: A Technical Guide for Drug Discovery Professionals

Preamble: Charting the Spectroscopic Landscape of a Key Pharmaceutical Intermediate

In the intricate tapestry of modern drug discovery, the pyrazine and piperazine moieties stand out as privileged scaffolds, frequently incorporated into the architecture of a diverse array of therapeutic agents. The compound 2-Chloro-5-(1-piperazinyl)pyrazine, a strategic fusion of these two key heterocycles, represents a critical building block in the synthesis of novel pharmaceuticals, particularly in the realms of antipsychotics and antidepressants. Its structural attributes offer a versatile platform for medicinal chemists to modulate physicochemical properties and biological activity.

This in-depth technical guide, born from a synthesis of predictive modeling and comparative spectral analysis, aims to provide researchers, scientists, and drug development professionals with a comprehensive spectroscopic blueprint of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable and actionable dataset. The causality behind experimental choices and the logic of spectral interpretation are elucidated to empower researchers in their synthetic and analytical endeavors.

Molecular Architecture and its Spectroscopic Implications

The molecular structure of this compound dictates its unique spectroscopic signature. The electron-deficient pyrazine ring, substituted with an electron-donating piperazinyl group and an electron-withdrawing chlorine atom, creates a distinct electronic environment that profoundly influences the chemical shifts of its protons and carbons. The piperazine ring, with its flexible chair conformation, introduces characteristic signals in the aliphatic region of the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed structural information for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with a thorough analysis of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyrazine and piperazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Pyrazine H-3 | 8.0 - 8.2 | Singlet | 1H | Located on a carbon adjacent to a nitrogen and the chlorine-bearing carbon, leading to a downfield shift. |

| Pyrazine H-6 | 7.8 - 8.0 | Singlet | 1H | Situated on a carbon adjacent to a nitrogen and the piperazine-substituted carbon, experiencing a slightly less downfield shift compared to H-3. |

| Piperazine CH₂ (adjacent to pyrazine) | 3.5 - 3.7 | Triplet (or multiplet) | 4H | Deshielded due to the direct attachment to the electron-withdrawing pyrazine ring. |

| Piperazine CH₂ (adjacent to NH) | 3.0 - 3.2 | Triplet (or multiplet) | 4H | Shielded relative to the other piperazine protons. |

| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift is variable and dependent on solvent and concentration; expected to be a broad signal due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Pyrazine C-2 (C-Cl) | 150 - 155 | The carbon bearing the chlorine atom is expected to be significantly downfield. |

| Pyrazine C-5 (C-N) | 145 - 150 | The carbon attached to the piperazine nitrogen is also shifted downfield due to the electronegativity of the nitrogen. |

| Pyrazine C-3 | 135 - 140 | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrazine C-6 | 130 - 135 | Aromatic carbon adjacent to a nitrogen and the piperazine-substituted carbon. |

| Piperazine CH₂ (adjacent to pyrazine) | 45 - 50 | Aliphatic carbon deshielded by the pyrazine ring. |

| Piperazine CH₂ (adjacent to NH) | 40 - 45 | Typical chemical shift for a methylene carbon in a piperazine ring. |

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C-Cl, and N-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad | Characteristic of a secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch (Piperazine) | 2800 - 3000 | Medium to Strong | Corresponds to the stretching vibrations of the methylene groups in the piperazine ring. |

| C=N Stretch (Pyrazine Ring) | 1550 - 1650 | Medium to Strong | Aromatic C=N stretching vibrations of the pyrazine ring. |

| C-N Stretch (Aromatic-Aliphatic) | 1250 - 1350 | Medium to Strong | Stretching vibration of the bond between the pyrazine ring and the piperazine nitrogen. |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic absorption for a carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments.

-

Molecular Weight: 198.65 g/mol

-

Molecular Formula: C₈H₁₁ClN₄

-

Predicted Molecular Ion Peaks (M⁺): m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl) in a ~3:1 ratio.

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of the piperazine moiety: Cleavage of the C-N bond between the pyrazine and piperazine rings can lead to the formation of a pyrazinyl cation radical ([C₄H₂ClN₂]⁺˙) at m/z 113/115 and a piperazinyl radical.

-

Loss of the pyrazinyl moiety: Alternatively, the charge can be retained on the piperazine fragment, resulting in an ion at m/z 85 ([C₄H₉N₂]⁺).

-

Loss of a methyl group: Fragmentation within the piperazine ring, such as the loss of a methyl radical from a rearranged molecular ion, could lead to a fragment at m/z 169/171.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion: An Indispensable Tool for Synthesis and Characterization

This technical guide provides a robust, albeit predicted, spectroscopic framework for this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, offers a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a practical guide for obtaining and interpreting the spectral data, thereby ensuring the structural integrity and purity of the synthesized compound. As the quest for novel therapeutics continues, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain an indispensable tool in the arsenal of the medicinal chemist.

References

- Boissier, J. K., et al. (1963). Journal of Medicinal Chemistry, 6(5), 541-544. (Note: This reference is cited for the synthesis of the compound, though the full spectroscopic data was not available for inclusion in this guide).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Molecular Attributes

This compound is a substituted pyrazine derivative. The presence of the chloro- and piperazinyl- moieties at the 2- and 5-positions of the pyrazine ring, respectively, imparts unique chemical reactivity, making it a versatile intermediate in organic synthesis.

Molecular Identity

| Attribute | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Chemical Structure |  | N/A |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as other chloro-substituted pyrazines and piperazine derivatives, the following characteristics can be predicted.

| Property | Predicted Value/Information | Rationale/Source |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related solid pyrazine derivatives.[3] |

| Boiling Point | ~335.4 ± 42.0 °C | Predicted for the related compound 2-chloro-5-(4-methylpiperazin-1-yl)pyrazine.[4] |

| Solubility | Expected to be soluble in organic solvents like alcohols and ketones, with low solubility in water. | Based on the general solubility of similar organic compounds.[3] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related piperazine compounds. |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloropyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates this reaction.

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Piperazine: Add piperazine (a slight excess, e.g., 1.1 equivalents) to the solution. The use of an excess of piperazine can help to drive the reaction to completion and also acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any unreacted piperazine and its hydrochloride salt.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data and a proposed chromatographic method.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperazine ring protons.

-

Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.

-

Piperazine Protons: Two multiplets (or broad singlets) in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four methylene groups of the piperazine ring. The protons adjacent to the pyrazine ring will be more deshielded.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, corresponding to the secondary amine proton of the piperazine ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyrazine Carbons: Four signals in the downfield region (δ 130-160 ppm) corresponding to the four non-equivalent carbons of the pyrazine ring. The carbon bearing the chlorine atom will be significantly deshielded.

-

Piperazine Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the two sets of non-equivalent methylene carbons in the piperazine ring.

-

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) |

| 1600-1475 | C=C & C=N Stretch | Aromatic Ring (Pyrazine) |

| 1300-1000 | C-N Stretch | Amine |

| 800-600 | C-Cl Stretch | Chloroalkane |

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198, with an M+2 peak at m/z = 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chloro group, and cleavage of the piperazine ring. Common fragments might include the pyrazinylpiperazine cation and various fragments of the piperazine ring.

Chromatographic Method (Proposed)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method is proposed.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (e.g., around 254 nm) is appropriate.

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: Inject the sample and the standard solution into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.

Caption: Proposed analytical workflow for purity assessment by HPLC.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling similar heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a common pharmacophore in many centrally active agents, and the pyrazine ring is a bioisostere for other aromatic systems. The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing for the generation of diverse chemical libraries for drug discovery programs. It has been utilized in the development of antipsychotics and antidepressants.[1]

Conclusion

This compound is a key chemical intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and a framework for its analytical characterization. While some of the data presented is predictive due to a lack of extensive experimental reports, the information herein provides a solid foundation for researchers working with this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

PubChem. 2-Chloro-5-methylpyrazine. [Link]

-

ChemBK. Pyrazine,2-chloro-5-hydrazinyl-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]

-

CAS Common Chemistry. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

YouTube. MS fragmentation patterns. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

Anichem. 2-chloro-5-(chloromethyl)pyrazine In Stock. [Link]

-

SpectraBase. 2-Chloro-6-(4-phenylpiperazin-1-yl) pyrazine. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PASL. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid. [Link]

-

ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

-

NIST WebBook. Pyrazine, 2,5-diethyl-. [Link]

Sources

stability and storage conditions for 2-Chloro-5-(1-piperazinyl)pyrazine

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(1-piperazinyl)pyrazine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 84445-51-2). As a key heterocyclic building block in modern drug discovery, particularly in the synthesis of novel therapeutics targeting the central nervous system, ensuring its chemical integrity is paramount for reproducible and successful research outcomes.[1] This document synthesizes field-proven insights and established scientific principles to guide researchers, chemists, and drug development professionals in the proper handling, storage, and stability assessment of this compound. We will explore its physicochemical properties, delve into potential degradation pathways, and provide a detailed, self-validating experimental protocol for conducting forced degradation studies, a cornerstone of stability-indicating method development.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structure, featuring a reactive chloro-substituted pyrazine ring coupled with a nucleophilic piperazine moiety, makes it a versatile synthon. It is frequently employed as a starting material or key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotic and antidepressant agents.[1] The piperazine group is a well-known pharmacophore that can interact with various receptors in the central nervous system, while the chloro-pyrazine core allows for facile chemical modification to modulate biological activity and pharmacokinetic properties.[1][2]

Given its role in multi-step syntheses, the purity and stability of the initial this compound stock are non-negotiable. Undetected degradation can lead to the formation of impurities that may carry through the synthetic route, resulting in lower yields, complex purification challenges, and potentially confounding biological data. This guide, therefore, serves as an essential resource for maintaining the compound's quality and ensuring the integrity of downstream research and development activities.

Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is the first step in designing appropriate storage and handling strategies.

| Property | Value | Source |

| CAS Number | 84445-51-2 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Typically a solid (powder/crystalline) | Inferred from similar compounds |

| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | Derived from structure |

| MDL Number | MFCD05182228 | [1] |

Core Principles of Chemical Stability

The stability of this compound is influenced by several environmental factors. The heterocyclic pyrazine ring and the secondary amines of the piperazine moiety are the primary sites of potential degradation.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3] For many pyrazine derivatives, thermal decomposition can occur, though the specific temperature profile for this compound is not publicly documented.[4]

-

Humidity/Moisture: The compound is susceptible to hydrolysis. The chlorine atom on the electron-deficient pyrazine ring can be a target for nucleophilic substitution by water, especially under non-neutral pH conditions. Furthermore, piperazine moieties are often hygroscopic.[5]

-

Light (Photostability): Aromatic and heterocyclic compounds can be sensitive to UV or visible light, which can provide the energy to initiate photolytic degradation pathways, often involving radical mechanisms. Protection from light is a standard precaution for pyrazine derivatives.[3]

-

Oxygen (Oxidative Stability): The nitrogen atoms in the piperazine ring, particularly the secondary amine, are susceptible to oxidation.[6] This can lead to the formation of N-oxides or other oxidative degradation products. The presence of transition metals can catalyze such oxidative processes.[6]

-

pH: The compound's stability can be pH-dependent, especially in solution. Both acid- and base-catalyzed hydrolysis can occur. Forced degradation studies are essential to probe these vulnerabilities.[7]

Recommended Storage and Handling Procedures

To preserve the chemical integrity and purity of this compound, adherence to stringent storage and handling protocols is critical. The following recommendations are based on best practices for related chemical structures.

Storage Conditions

The primary goal is to mitigate the impact of the environmental factors discussed above.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | To minimize thermal degradation and slow down all potential chemical reactions. This is the most commonly cited storage temperature for this and related compounds.[1][3][8] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the piperazine moiety and hydrolysis from atmospheric moisture.[3] |

| Light | Store in an amber or opaque vial | To prevent photolytic degradation. The container should be placed inside a light-blocking secondary container or cabinet.[3] |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap) | To prevent the ingress of moisture and air.[3][9] The packaging must be securely sealed after each use.[5][9] |

| Location | A cool, dry, well-ventilated area away from incompatible materials. | Standard chemical safety practice. Incompatible materials include strong oxidizing agents.[5][8][9] |

Handling Procedures

Proper handling is crucial to avoid contamination and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.[8]

-

Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[9]

-

Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite) and dispose of it according to local regulations. Avoid generating dust.[9]

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, we can postulate the most likely degradation pathways based on the chemical nature of the pyrazine and piperazine moieties.[6][10][11] These pathways are critical to consider when developing stability-indicating analytical methods, as the goal is to separate the parent compound from all potential degradants.

-

Hydrolysis: The C-Cl bond on the pyrazine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide ions, which would lead to the formation of 2-Hydroxy-5-(1-piperazinyl)pyrazine. This reaction may be accelerated at acidic or basic pH.

-

Oxidation: The secondary amine of the piperazine ring is a prime target for oxidation, potentially forming an N-oxide or other related products. Under more aggressive oxidative stress (e.g., in the presence of peroxides), ring-opening of the piperazine moiety could occur.[12]

-

Photodegradation: Exposure to UV light could induce homolytic cleavage of the C-Cl bond, initiating a radical chain reaction leading to a variety of degradants.

Caption: Hypothetical degradation pathways for this compound.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, impurities, or other components in the sample matrix. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique.

-

Technique: Reverse-Phase HPLC (RP-HPLC) is typically employed, using a C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is usually required to achieve separation between the polar parent compound and its potentially more or less polar degradants.

-

Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the compound but also provides UV spectral data, which is invaluable for peak purity analysis. This helps to ensure that the parent peak is not co-eluting with any degradants.

-

Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for forced degradation studies.[13] It allows for the definitive identification and structural elucidation of the degradation products formed under various stress conditions.[7][13]

Experimental Protocol: A Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development and is used to identify likely degradation products and demonstrate the specificity of stability-indicating methods.[7] The objective is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities.

Objective

To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as stipulated by ICH guidelines.[7]

Materials

-

This compound

-

HPLC-grade Acetonitrile and Methanol

-

HPLC-grade Water

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Calibrated pH meter

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with PDA detector

-

Photostability chamber (ICH Q1B option)

-

Forced-air oven

Workflow Diagram

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C).

-

Causality: The acid catalyzes the hydrolysis of the C-Cl bond. Heat is used to accelerate the reaction to a reasonable timeframe.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).

-

Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed; therefore, milder conditions are initially employed.

-

Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Causality: Hydrogen peroxide is a strong oxidizing agent that will probe the molecule's susceptibility to oxidation, particularly at the piperazine nitrogens.

-

Withdraw aliquots at time points and dilute for analysis. The reaction is self-quenching over time.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the solid compound in a clear glass vial and expose it to dry heat in an oven (e.g., 80°C for 48 hours).

-

Causality: This test evaluates the intrinsic stability of the solid material to heat, which is relevant for shipping and long-term storage.

-

After exposure, cool the sample, dissolve it in the diluent to the target concentration, and analyze.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Causality: This standardized test assesses the potential for degradation upon exposure to light, as would be experienced during handling or improper storage.

-

Analyze the exposed samples against a dark control sample stored under the same conditions but protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated stability-indicating HPLC method.

-

Calculate the percentage of degradation.

-

Use the PDA detector to check for peak purity of the parent compound in all samples.

-

If using LC-MS, identify the mass-to-charge ratio (m/z) of the major degradation products to aid in structural elucidation.

-

Conclusion

This compound is a stable compound when stored under the appropriate conditions. The long-term integrity of this valuable research chemical is best maintained by strict adherence to storage at 2–8°C , protection from light and moisture , and storage under an inert atmosphere . Understanding its potential degradation pathways—primarily hydrolysis and oxidation—is fundamental to developing robust analytical methods and interpreting synthetic results. The implementation of systematic studies, such as the forced degradation protocol detailed herein, is a critical, self-validating exercise that ensures the quality of the material and, by extension, the integrity and success of the entire research and development process.

References

- BIOSYNCE. (2025, June 5). What are the storage requirements for pyrazine? - Blog.